

An In-depth Technical Guide to N-tert-butoxycarbonyl-glycine Methyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-Gly-OMe**

Cat. No.: **B558420**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-glycine methyl ester, commonly referred to as **Boc-Gly-OMe**, is a pivotal derivative of the amino acid glycine. Its significance in organic synthesis, particularly in peptide chemistry and drug development, stems from the protective nature of the tert-butoxycarbonyl (Boc) group for the amino functionality and the esterification of the carboxylic acid. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, presented with clarity for the scientific community.

Core Chemical and Physical Properties

N-tert-butoxycarbonyl-glycine methyl ester is a colorless to yellow liquid or oil under standard laboratory conditions.^[1] It is soluble in organic solvents such as chloroform and ethyl acetate.^[1] The presence of the Boc protecting group allows for selective deprotection under acidic conditions, a crucial step in peptide synthesis.^[2]

Physicochemical Data

A summary of the key physicochemical properties of N-tert-butoxycarbonyl-glycine methyl ester is presented below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₅ NO ₄	[3][4]
Molecular Weight	189.21 g/mol	[5][6]
Density	1.1 ± 0.1 g/cm ³	[3]
Boiling Point	190 - 266.8 °C at 760 mmHg	[1][3]
Flash Point	109 - 115.2 °C	[1][3]
Refractive Index (n _{20/D})	1.437	[1]
Solubility	Chloroform, Ethyl Acetate	[1]

Computed Molecular Properties

Computational analysis provides further insight into the molecular characteristics of **Boc-Gly-OMe**.

Property	Value	Reference(s)
XLogP3-AA	0.8	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	5	[5]
Exact Mass	189.10010796 Da	[5]
Topological Polar Surface Area	64.6 Å ²	[5]
Heavy Atom Count	13	[5]
Complexity	195	[5]

Synthesis of N-tert-butoxycarbonyl-glycine Methyl Ester

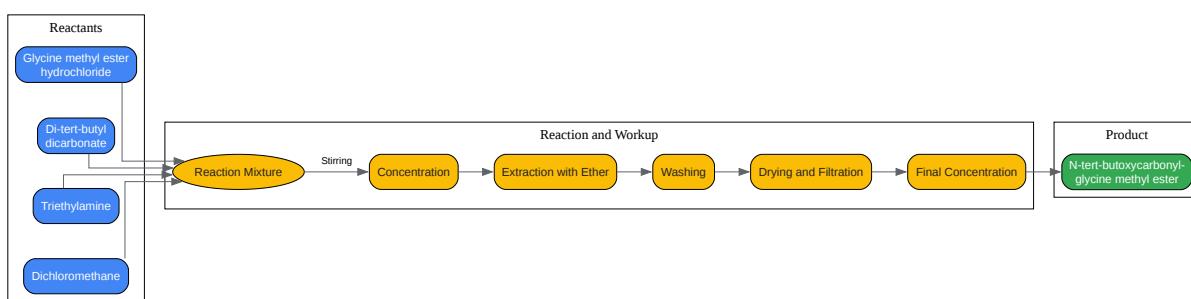
The synthesis of N-tert-butoxycarbonyl-glycine methyl ester is a fundamental procedure in organic chemistry, with several established protocols. The most common method involves the reaction of glycine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Experimental Protocol: Synthesis from Glycine Methyl Ester Hydrochloride

This protocol details a widely used method for the preparation of **Boc-Gly-OMe**.

Materials:

- Glycine methyl ester hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- 1N Hydrochloric acid (HCl)
- Ether
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]


Procedure:

- To a stirred suspension of glycine methyl ester hydrochloride (20 g) in a mixture of dichloromethane (300 ml) and water (10 ml), add di-tert-butyl dicarbonate (34.8 g).[8]
- Cool the mixture in an ice bath.[9]
- Slowly add triethylamine (22.2 ml) dropwise to the suspension.[8]

- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[8]
- Dissolve the residue in ether.[8]
- Wash the ether phase with 1N hydrochloric acid (5 ml) and then with water until the aqueous layer is neutral.[8]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-tert-butoxycarbonyl-glycine methyl ester.[7][8] [9]

Yield: 30.2 g[8]

Synthesis Workflow

[Click to download full resolution via product page](#)

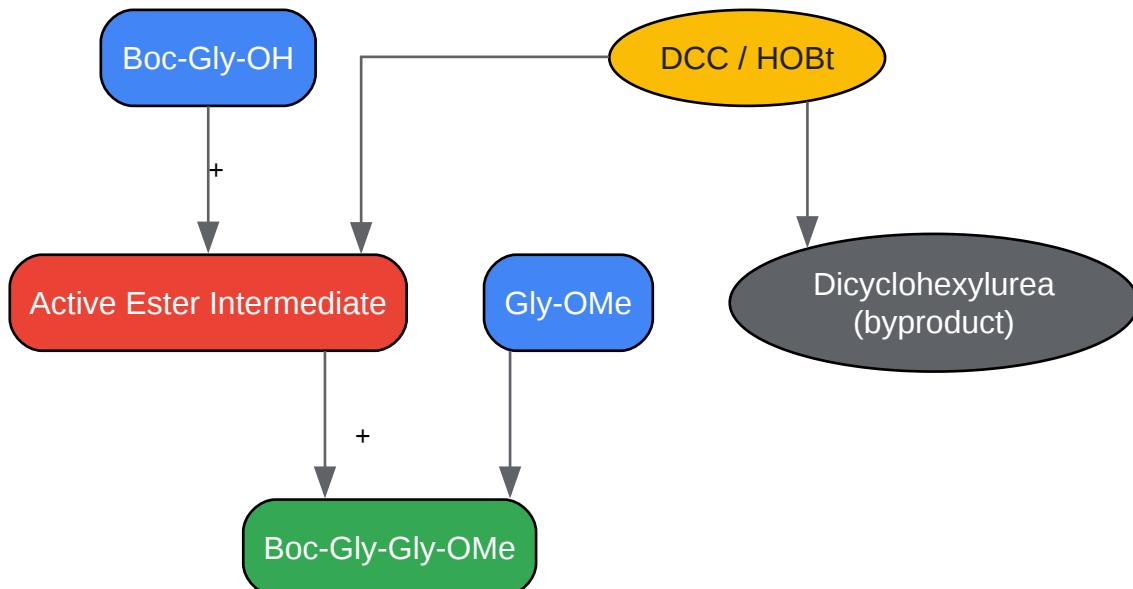
Caption: General workflow for the synthesis of N-tert-butoxycarbonyl-glycine methyl ester.

Role in Peptide Synthesis

N-tert-butoxycarbonyl-glycine methyl ester is a valuable building block in peptide synthesis. The Boc group serves as a temporary protecting group for the N-terminus of glycine, preventing unwanted side reactions during peptide bond formation.

Experimental Protocol: Dipeptide Synthesis

The following protocol outlines the synthesis of N-tert-butoxycarbonylglycyl-glycine methyl ester, illustrating the utility of Boc-Gly-OH (derived from **Boc-Gly-OMe**) in peptide coupling reactions.


Materials:

- N-tert-butoxycarbonyl-glycine (Boc-Gly-OH)
- Glycine methyl ester hydrochloride
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- N-ethylmorpholine
- Dimethylformamide (DMF)
- Ethyl acetate
- 10% Citric acid solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve N-tert-butoxycarbonyl-glycine (35.6 g, 0.2 mole) and 1-hydroxybenzotriazole (27.03 g, 0.2 mole) in dimethylformamide (400 ml) and cool to 0°C.[7]
- Add dicyclohexylcarbodiimide (47.46 g, 0.23 mole) to the cooled solution and stir for 1 hour at 0°C, followed by 1 hour at room temperature.[7]
- In a separate flask, prepare a solution of glycine methyl ester hydrochloride (26.4 g, 0.21 mole) and N-ethylmorpholine (52.5 ml, to adjust pH to 8) in dimethylformamide (1000 ml).[7]
- Add the solution from step 3 to the mixture from step 2 and stir overnight at room temperature.[7]
- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the filtrate.[7]
- Dissolve the residue in ethyl acetate and wash successively with 10% citric acid (3 x 200 ml), saturated sodium bicarbonate (3 x 270 ml), and brine (2 x 135 ml).[7]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield t-butoxycarbonylglycyl-glycine methyl ester.[7]

Signaling Pathway in Peptide Bond Formation

[Click to download full resolution via product page](#)

Caption: Simplified pathway of DCC/HOBt mediated peptide bond formation.

Applications in Drug Development

As a protected amino acid, N-tert-butoxycarbonyl-glycine methyl ester and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.^[1] They are integral to the construction of peptide-based drugs and other complex organic molecules. The Boc protecting group's stability and ease of removal make it a valuable tool in multi-step syntheses, contributing to the development of novel therapeutic agents.^{[2][10]} For instance, derivatives of N-tert-butoxycarbonyl-glycine are used in the synthesis of anticonvulsants like Pregabalin.^[1]

Conclusion

N-tert-butoxycarbonyl-glycine methyl ester is a cornerstone reagent for chemists in both academic and industrial research. Its well-defined properties and reliable synthetic routes facilitate its widespread use. This guide has provided a detailed overview of its key characteristics, comprehensive experimental protocols, and its significant role in the advancement of peptide synthesis and drug discovery, offering a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BOC-GLYCINE METHYL ESTER | 31954-27-5 [chemicalbook.com]
- 2. CAS 31954-27-5: N-(tert-butoxycarbonyl)glycine methyl ester [cymitquimica.com]
- 3. BOC-GLY-OME | CAS#:31954-27-5 | Chemsra [chemsra.com]
- 4. N-(tert-Butoxycarbonyl)glycine, methyl ester [webbook.nist.gov]
- 5. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(tert-Butoxycarbonyl)glycine Methyl Ester 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-tert-butoxycarbonyl-glycine Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558420#n-tert-butoxycarbonyl-glycine-methyl-ester-background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com